(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid
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Overview
Description
(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid is a fluorinated organic compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties, making it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, where a trifluoromethyl radical is generated and added to a cyclopentane precursor . This process often requires specific reaction conditions, such as the presence of radical initiators and appropriate solvents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic processes can be employed to optimize the production efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity in chemical transformations.
α-Trifluoromethylstyrenes: Known for their versatility in organic synthesis, these compounds are used in the preparation of complex fluorinated molecules.
Trifluoromethylated aromatic compounds: These compounds are valuable in medicinal chemistry for their enhanced metabolic stability and bioactivity.
Uniqueness
(1S,3R)-3-(Trifluoromethyl)cyclopentane-1-carboxylic acid stands out due to its specific stereochemistry and the presence of both a trifluoromethyl group and a carboxylic acid group. This combination imparts unique chemical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1S,3R)-3-(trifluoromethyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAYYEZWRSHEMJ-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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